REACTION_CXSMILES
|
C(O[C:4](=[O:10])[CH:5]([CH2:8]Br)[CH2:6]Br)C.[C:11]1(N2CCCC2)[CH2:15]C[CH2:13][CH:12]=1.CCN(C(C)C)C(C)C.CCOC(C)=O>CC#N>[O:10]=[C:4]1[CH:5]2[CH2:6][CH2:15][CH:11]1[CH2:12][CH2:13][CH2:8]2
|
Name
|
|
Quantity
|
5.48 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(CBr)CBr)=O
|
Name
|
|
Quantity
|
2.74 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCC1)N1CCCC1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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CC#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
The resulting solid (3.33 g) was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 0.5 M aqueous HCl (100 mL)
|
Type
|
STIRRING
|
Details
|
stirred with EtOAc (100 mL) for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C2CCCC1CC2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.1 mmol | |
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 25.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |